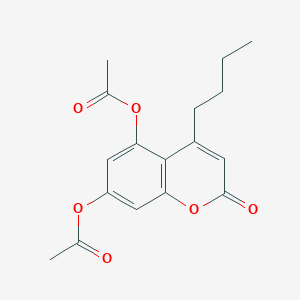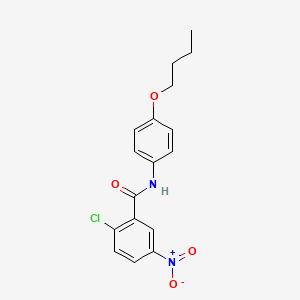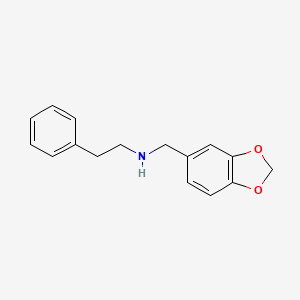
2-(2,5-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide
説明
2-(2,5-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide is a useful research compound. Its molecular formula is C14H17Cl2NO3 and its molecular weight is 318.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.0585488 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Fate and Behavior
Chlorophenoxy herbicides, like 2,4-D, are widely used in agriculture to control broadleaf weeds. Their environmental fate, including sorption to soil and organic matter, has been the subject of significant study. Research indicates that soil organic matter and iron oxides are crucial sorbents for these herbicides. Factors such as pH, organic carbon content, and the presence of iron oxides in the soil influence the environmental persistence and mobility of chlorophenoxy herbicides (Werner, Garratt, & Pigott, 2012).
Toxicological Profile and Human Health Risks
The toxicological profile of 2,4-D has been explored to understand its effects on human health and ecosystems. Studies reveal a concern over its potential to cause neurotoxicity, endocrine disruption, and carcinogenicity, prompting a reevaluation of safety levels and exposure risks. The use of 2,4-D has led to detectable residues in environmental samples and human tissues, underscoring the need for stringent usage guidelines and further research into its health implications (Islam et al., 2017).
Microbial Degradation and Bioremediation
The biodegradation of chlorophenoxy herbicides, including pathways involving microbial action, has been extensively studied. Certain microorganisms can degrade 2,4-D, suggesting potential bioremediation strategies for contaminated sites. This research highlights the role of microbes in detoxifying herbicide residues, offering a natural method for mitigating environmental pollution caused by these compounds (Magnoli et al., 2020).
特性
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-9(14(18)17-8-11-3-2-6-19-11)20-13-7-10(15)4-5-12(13)16/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZLXMOUQJPFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4609564.png)
![methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4609568.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4609570.png)
![1-ethyl-4-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B4609579.png)



![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B4609599.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(4-chlorophenyl)thiourea](/img/structure/B4609610.png)

![N-(2-chlorophenyl)-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4609619.png)
![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4609630.png)

![1-[1-(2,3-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B4609638.png)
